N,N,1-Trimethyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine
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Overview
Description
N,N,1-Trimethyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is characterized by a fused ring system that includes a triazole and a benzodiazepine moiety. It has garnered significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-acetyl-2-methyl-4-(methylsulfanyl)-2,3-dihydro-1H-1,5-benzodiazepine with benzo-hydrazide in anhydrous ethanol at room temperature, followed by cyclization through refluxing in anhydrous ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,1-Trimethyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or benzodiazepine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N,1-Trimethyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological activities, including potential anxiolytic, anticonvulsant, and sedative effects.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This interaction leads to increased chloride ion influx, resulting in hyperpolarization of neurons and a reduction in neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(4,3-b)(1,3,4)thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo(1,5-c)(1,3,5)thiadiazine: Explored for its enzyme inhibitory activities and potential therapeutic applications.
Uniqueness
N,N,1-Trimethyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine is unique due to its specific fused ring system, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
133118-21-5 |
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Molecular Formula |
C13H15N5 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N,N,1-trimethyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |
InChI |
InChI=1S/C13H15N5/c1-9-15-16-13-8-12(17(2)3)14-10-6-4-5-7-11(10)18(9)13/h4-7H,8H2,1-3H3 |
InChI Key |
RLHSABHZOVIPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C(C2)N(C)C |
Origin of Product |
United States |
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